molecular formula C21H20BrN3O5 B2692566 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351648-38-8

3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2692566
CAS No.: 1351648-38-8
M. Wt: 474.311
InChI Key: VZJJFBNVTODNDL-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is usually introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a nucleophile.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling and Oxalate Formation: The final step involves coupling the azetidine and oxadiazole intermediates, followed by the formation of the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and azetidine moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or modification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution reactions could introduce various functional groups at the bromobenzyl position.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of heterocyclic compounds with biological macromolecules.

    Industrial Applications: Its unique properties might make it useful in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromobenzyl group suggests potential interactions with halogen-binding sites, while the azetidine ring might confer unique binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-(1-benzyl)azetidin-3-yl)-1,2,4-oxadiazole: Lacks the bromine atom, which might affect its reactivity and binding properties.

    5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole: Similar structure but without the benzyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the bromobenzyl and benzyl groups in 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

3-benzyl-5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O.C2H2O4/c20-17-8-6-15(7-9-17)11-23-12-16(13-23)19-21-18(22-24-19)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJJFBNVTODNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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